molecular formula C21H21N3O3 B11206824 N-(2-methoxybenzyl)-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

N-(2-methoxybenzyl)-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Cat. No.: B11206824
M. Wt: 363.4 g/mol
InChI Key: SAEMBXVQKHAERI-UHFFFAOYSA-N
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Description

N-[(2-METHOXYPHENYL)METHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a phenyl group, and a dihydropyridazinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-METHOXYPHENYL)METHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 2-methoxybenzylamine and 3-phenyl-6-oxo-1,6-dihydropyridazine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-METHOXYPHENYL)METHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2-METHOXYPHENYL)METHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-METHOXYPHENYL)METHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE is unique due to the presence of the dihydropyridazinone moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-(6-oxo-3-phenylpyridazin-1-yl)propanamide

InChI

InChI=1S/C21H21N3O3/c1-27-19-10-6-5-9-17(19)15-22-20(25)13-14-24-21(26)12-11-18(23-24)16-7-3-2-4-8-16/h2-12H,13-15H2,1H3,(H,22,25)

InChI Key

SAEMBXVQKHAERI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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